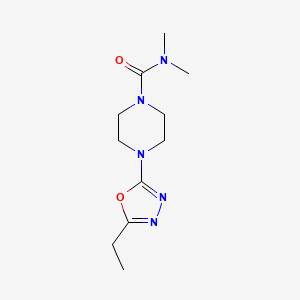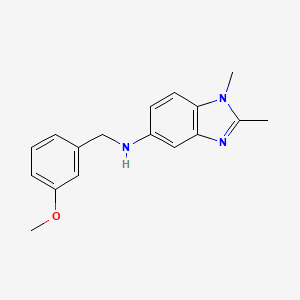![molecular formula C15H16N2O3 B5665014 N-[3-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B5665014.png)
N-[3-(isobutyrylamino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, such as N-[3-(isobutyrylamino)phenyl]-2-furamide, often involves palladium-catalyzed cyclization reactions. For instance, Jiang et al. (2014) described an efficient synthesis of 2,5-diimino-furans via Pd-catalyzed cyclization of bromoacrylamides and isocyanides, which could serve as a precursor for related furamide compounds (Huanfeng Jiang et al., 2014). Similarly, Lindahl et al. (2006) developed a synthesis for furo[3,2-c]quinolin-4(5H)-one via palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide, demonstrating the versatility of palladium-catalyzed processes in constructing furamide frameworks (Karl‐Fredrik Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of furamide derivatives is crucial for understanding their chemical behavior and potential applications. Cheng et al. (2016) investigated the crystal structures of related N-tosylacrylamide compounds, providing insight into the conformational preferences and molecular packing of such compounds, which could be relevant for N-[3-(isobutyrylamino)phenyl]-2-furamide (Dongping Cheng et al., 2016).
Chemical Reactions and Properties
The reactivity of furamide compounds can be explored through various chemical reactions, including nucleophilic substitutions and cyclization processes. Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and investigated its antibacterial activities, showcasing the bioactive potential of furamide derivatives (A. Siddiqa et al., 2022).
Physical Properties Analysis
The physical properties of furamide compounds, such as solubility, melting point, and thermal stability, are essential for their practical applications. Gong et al. (2023) conducted a detailed study on the crystal structure and DFT calculations of furan compounds, providing valuable data on their physical characteristics and electronic properties, which could be extrapolated to N-[3-(isobutyrylamino)phenyl]-2-furamide (Yi-Xia Gong et al., 2023).
Chemical Properties Analysis
The chemical properties of N-[3-(isobutyrylamino)phenyl]-2-furamide, including its reactivity, stability under various conditions, and interactions with other molecules, are critical for its application in synthesis and materials science. Studies such as those by Lee et al. (2016), which investigated the synthesis and biological evaluation of related compounds, can provide insights into the chemical behavior and potential applications of furamide derivatives (Hsueh-Yun Lee et al., 2016).
properties
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(2)14(18)16-11-5-3-6-12(9-11)17-15(19)13-7-4-8-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFDKSVOKDUYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5664947.png)

![(1S*,5R*)-6-[3-(3-methoxyphenyl)propanoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5664963.png)
![1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide](/img/structure/B5664970.png)
![1-[(2-bromophenoxy)acetyl]azepane](/img/structure/B5664978.png)
![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665027.png)
![1'-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5665029.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5665033.png)